2-Chlorooxazolo[4,5-b]pyridine 2-Chlorooxazolo[4,5-b]pyridine
Brand Name: Vulcanchem
CAS No.: 325976-45-2
VCID: VC2540186
InChI: InChI=1S/C6H3ClN2O/c7-6-9-5-4(10-6)2-1-3-8-5/h1-3H
SMILES: C1=CC2=C(N=C1)N=C(O2)Cl
Molecular Formula: C6H3ClN2O
Molecular Weight: 154.55 g/mol

2-Chlorooxazolo[4,5-b]pyridine

CAS No.: 325976-45-2

Cat. No.: VC2540186

Molecular Formula: C6H3ClN2O

Molecular Weight: 154.55 g/mol

* For research use only. Not for human or veterinary use.

2-Chlorooxazolo[4,5-b]pyridine - 325976-45-2

Specification

CAS No. 325976-45-2
Molecular Formula C6H3ClN2O
Molecular Weight 154.55 g/mol
IUPAC Name 2-chloro-[1,3]oxazolo[4,5-b]pyridine
Standard InChI InChI=1S/C6H3ClN2O/c7-6-9-5-4(10-6)2-1-3-8-5/h1-3H
Standard InChI Key UCXLYNLRJWXAIR-UHFFFAOYSA-N
SMILES C1=CC2=C(N=C1)N=C(O2)Cl
Canonical SMILES C1=CC2=C(N=C1)N=C(O2)Cl

Introduction

Chemical Structure and Properties

Structural Characteristics

2-Chlorooxazolo[4,5-b]pyridine features a bicyclic heterocyclic structure composed of an oxazole ring fused with a pyridine ring. The compound belongs to the broader class of oxazolopyridines, specifically those with a [4,5-b] fusion pattern. The chlorine atom at the 2-position serves as an important reactive site for various synthetic transformations.

Physical Properties

The physical properties of 2-Chlorooxazolo[4,5-b]pyridine are summarized in the following table:

PropertyValue
Molecular FormulaC₆H₃ClN₂O
Molecular Weight154.554 g/mol
Physical StateSolid
Density1.5±0.1 g/cm³
Boiling Point215.9±13.0 °C at 760 mmHg
Flash Point84.4±19.8 °C
LogP1.47
PSA38.92000
Exact Mass153.993393
Vapor Pressure0.2±0.4 mmHg at 25°C
Index of Refraction1.634

The compound's relatively high boiling point indicates significant intermolecular forces, likely due to its aromatic structure and the presence of heteroatoms. The LogP value of 1.47 suggests moderate lipophilicity, which may contribute to its utility in medicinal chemistry applications .

Chemical Identifiers

Several identifiers are used in chemical databases and literature to reference 2-Chlorooxazolo[4,5-b]pyridine:

Identifier TypeValue
CAS Number325976-45-2
Synonyms2-chloro- oxazolo[4,5-b]pyridine; Oxazolo[4,5-b]pyridine, 2-chloro-
HS Code2934999090

These identifiers are essential for regulatory purposes, commercial transactions, and literature searches related to this compound .

Structural Isomers and Related Compounds

Positional Isomers

A significant positional isomer of this compound is 2-Chlorooxazolo[5,4-b]pyridine (CAS: 159870-95-8), which differs in the fusion pattern of the oxazole and pyridine rings. While both compounds share similar chemical properties, their biological activities and reactivity patterns may differ due to the altered spatial arrangement of atoms .

Derivative Compounds

Several important derivatives of 2-Chlorooxazolo[4,5-b]pyridine have been reported in the literature:

  • 2-Chlorooxazolo[4,5-b]pyridine monohydrochloride (C₆H₄Cl₂N₂O, CAS: 1807542-92-2) - The salt form of the parent compound with enhanced solubility characteristics in polar solvents .

  • 2-(Chloromethyl)oxazolo[4,5-b]pyridine (C₇H₅ClN₂O, CAS: 110704-34-2) - A homologated derivative featuring a chloromethyl group instead of a direct chlorine substituent at the 2-position .

These derivatives often exhibit different physical properties and reactivity profiles compared to the parent compound, making them valuable in diverse synthetic applications.

Synthetic Methods and Reactions

Chemical Reactivity

2-Chlorooxazolo[4,5-b]pyridine participates in various chemical reactions, making it a versatile synthetic intermediate:

Nucleophilic Substitution Reactions

The chlorine atom at the 2-position serves as an excellent leaving group in nucleophilic aromatic substitution reactions. Various nucleophiles, including amines, alcohols, thiols, and carbon nucleophiles, can replace the chlorine atom, leading to diverse 2-substituted oxazolo[4,5-b]pyridine derivatives.

Palladium-Catalyzed Cross-Coupling Reactions

2-Chlorooxazolo[4,5-b]pyridine can participate in various palladium-catalyzed cross-coupling reactions, including:

  • Suzuki-Miyaura coupling with boronic acids or esters

  • Stille coupling with organostannanes

  • Negishi coupling with organozinc compounds

  • Buchwald-Hartwig amination with amines

For example, the compound can be used efficiently in Pd-catalyzed arylation reactions, as demonstrated in the synthesis of 5-Chloro-7- oxazolo[4,5-b]pyridin-2-ylquinolin-8-ol .

Oxidation and Reduction Reactions

The heterocyclic system can undergo various oxidation and reduction reactions depending on the reagents and conditions employed, allowing for further functionalization of the core structure.

Applications in Research and Development

Medicinal Chemistry Applications

2-Chlorooxazolo[4,5-b]pyridine serves as an important scaffold in medicinal chemistry for several reasons:

  • The oxazolopyridine core provides a rigid, heterocyclic framework that can interact with biological targets through hydrogen bonding, π-stacking, and other non-covalent interactions.

  • The reactive chlorine substituent allows for diverse structural modifications to optimize biological activity, selectivity, and pharmacokinetic properties.

  • The compound has been utilized in the synthesis of more complex structures with potential therapeutic applications, such as enzyme inhibitors and receptor modulators.

Chemical Biology Research

In chemical biology research, 2-Chlorooxazolo[4,5-b]pyridine and its derivatives have been employed to develop chemical probes for studying cellular pathways and mechanisms. These compounds can serve as structural elements in molecules designed to interact with specific biological targets, providing tools for understanding complex biological processes.

Synthetic Applications

One notable application is the synthesis of 5-Chloro-7- oxazolo[4,5-b]pyridin-2-ylquinolin-8-ol, which was prepared through a Pd-catalyzed arylation reaction using oxazolo[4,5-b]pyridine as a key building block. The reaction proceeded efficiently with 2 equivalents of benzylated clioquinol and 1 equivalent of oxazolo[4,5-b]pyridine, followed by debenzylation using boron trichloride in dichloromethane .

This synthetic approach demonstrates the utility of 2-Chlorooxazolo[4,5-b]pyridine in the preparation of complex heterocyclic systems with potential biological applications.

Comparative Analysis with Structural Isomers

The following table compares key properties of 2-Chlorooxazolo[4,5-b]pyridine with its structural isomer:

Property2-Chlorooxazolo[4,5-b]pyridine2-Chlorooxazolo[5,4-b]pyridine
CAS Number325976-45-2159870-95-8
Molecular FormulaC₆H₃ClN₂OC₆H₃ClN₂O
Molecular Weight154.554 g/mol154.554 g/mol
Ring Fusion Pattern[4,5-b][5,4-b]
Storage RequirementsSealed refrigerationFreezer

While these isomers share the same molecular formula and weight, their different fusion patterns likely result in distinct three-dimensional structures, affecting their reactivity patterns and potential applications in medicinal chemistry and synthetic organic chemistry .

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